molecular formula C11H12O3 B590912 Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate CAS No. 901773-92-0

Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate

Cat. No.: B590912
CAS No.: 901773-92-0
M. Wt: 192.214
InChI Key: YGNFXSSEYGXOTM-UHFFFAOYSA-N
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Description

Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate is an organic compound belonging to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate typically involves the reaction of indene with appropriate reagents under controlled conditions. One common method involves the hydroxylation of indene followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of advanced catalytic systems and automated reactors can enhance the production process, ensuring high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate: Known for its unique combination of hydroxyl and ester groups.

    Indene derivatives: A broad class of compounds with diverse biological activities.

    Indole derivatives: Similar in structure but contain a nitrogen atom in the ring, leading to different chemical properties and applications.

Uniqueness

This compound is unique due to its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-10(12)11(13)7-6-8-4-2-3-5-9(8)11/h2-5,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNFXSSEYGXOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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